molecular formula C26H23ClN4O2S B2781760 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-34-5

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2781760
CAS No.: 422273-34-5
M. Wt: 491.01
InChI Key: KSWOMEVXPIXIMH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is an intriguing member of the quinazolinone family, notable for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological potential, and relevant case studies.

Structural Overview

This compound features a complex structure characterized by several functional groups:

  • Quinazolinone Backbone : Central to its biological activity.
  • 2-Chlorobenzyl Group : Enhances lipophilicity and potential receptor interactions.
  • 4-Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems.
  • Thioxo Group : Contributes to redox properties and potential enzyme interactions.

Molecular Formula

  • Molecular Formula : C26H23ClN4O2S
  • Molecular Weight : 491.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like tuberculosis (TB) and cancer.
  • Receptor Modulation : The piperazine moiety allows for interactions with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Pharmacological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antitubercular Activity :
    • A study evaluated a series of 2,3-dihydroquinazolin-4(1H)-one analogues against Mycobacterium tuberculosis. Among these, some compounds demonstrated MIC values as low as 12.5 µg/mL, indicating significant anti-TB potential .
  • Antidepressant and Anti-inflammatory Effects :
    • Similar compounds have been reported to possess antidepressant and anti-inflammatory properties, which may be linked to their ability to modulate serotonin and dopamine pathways .
  • Antitumor Activity :
    • Quinazoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Biological Activity Table

Compound NameBiological ActivityMinimum Inhibitory Concentration (MIC)
This compoundAntitubercular12.5 µg/mL
Other Quinazoline DerivativesAntitumorVariable
Phenylpiperazine DerivativesAntidepressantNot specified

Case Study 1: Antitubercular Evaluation

A significant study focused on the synthesis and evaluation of various 2,3-dihydroquinazolinones for their anti-TB activity. The synthesized compounds were tested against Mycobacterium tuberculosis H37Ra strain using agar dilution methods. Results indicated that several derivatives exhibited MIC values ranging from 25.0 to 12.5 µg/mL, with one compound (designated as 2b) being particularly effective at an MIC of 12.5 µg/mL. This highlights the potential of quinazolinone derivatives in developing new anti-TB agents .

Case Study 2: Neuropharmacological Studies

Research on phenylpiperazine derivatives has revealed their role in modulating serotonin receptors. Compounds similar to the target molecule have been studied for their anxiolytic and antidepressant effects in animal models. These studies suggest that modifications in the piperazine structure can significantly alter the pharmacological profile, enhancing therapeutic efficacy while minimizing side effects .

Properties

CAS No.

422273-34-5

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.01

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34)

InChI Key

KSWOMEVXPIXIMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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